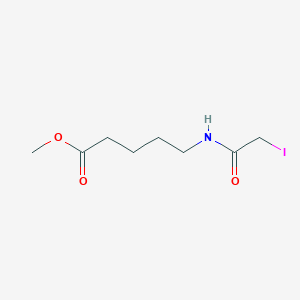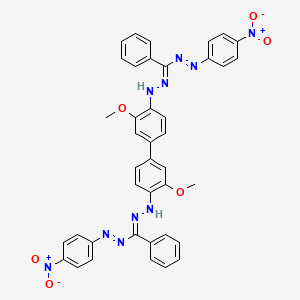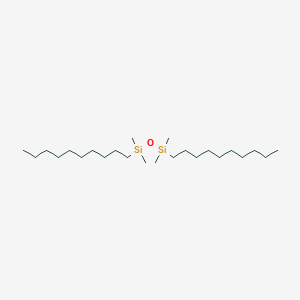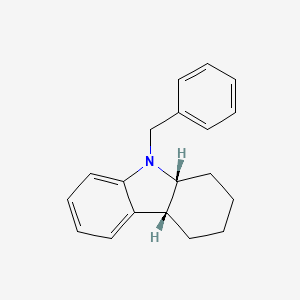
(4aR,9aR)-9-Benzyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aR,9aR)-9-Benzyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of carbazole derivatives, which are known for their diverse biological activities and chemical properties.
Preparation Methods
The synthesis of (4aR,9aR)-9-Benzyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole involves several steps, typically starting with the preparation of the core carbazole structure. One common method involves the catalytic hydrogenation of a precursor compound under specific conditions. For example, a palladium-catalyzed hydrogenation reaction can be used to reduce a precursor compound to form the desired hexahydrocarbazole structure . Industrial production methods may involve similar catalytic processes, optimized for large-scale production.
Chemical Reactions Analysis
(4aR,9aR)-9-Benzyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For instance, oxidation of the compound can lead to the formation of corresponding ketones or alcohols, while reduction can yield fully saturated derivatives . Substitution reactions, such as halogenation, can introduce functional groups at specific positions on the carbazole ring .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, carbazole derivatives have shown potential as therapeutic agents due to their anti-inflammatory, anti-cancer, and anti-microbial properties . Additionally, (4aR,9aR)-9-Benzyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is studied for its potential use in organic electronics and materials science, where its unique electronic properties can be harnessed for the development of new materials.
Mechanism of Action
The mechanism of action of (4aR,9aR)-9-Benzyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
(4aR,9aR)-9-Benzyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole can be compared with other carbazole derivatives, such as 3-[(4aR,9aR)-9-benzyl-3,3-dimethyl-2,3,4,4a,9,9a-hexahydro-1H-carbazol-4a-yl]propanenitrile While both compounds share a similar core structure, their unique substituents and functional groups confer different chemical and biological properties
Properties
CAS No. |
65673-87-2 |
|---|---|
Molecular Formula |
C19H21N |
Molecular Weight |
263.4 g/mol |
IUPAC Name |
(4aR,9aR)-9-benzyl-1,2,3,4,4a,9a-hexahydrocarbazole |
InChI |
InChI=1S/C19H21N/c1-2-8-15(9-3-1)14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-4,6,8-10,12,17,19H,5,7,11,13-14H2/t17-,19-/m1/s1 |
InChI Key |
ARHPUJZOEOQTLT-IEBWSBKVSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)C3=CC=CC=C3N2CC4=CC=CC=C4 |
Canonical SMILES |
C1CCC2C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


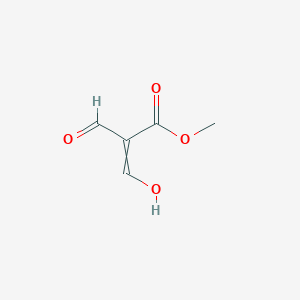
![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)

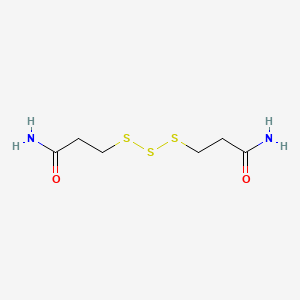
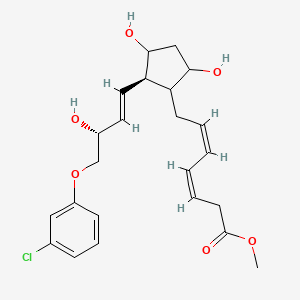
![(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid](/img/structure/B14487337.png)
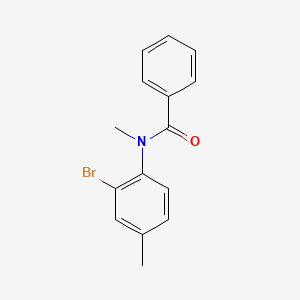

![[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine](/img/structure/B14487354.png)
